2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyridazinone core, a chlorophenyl group, and a trifluoromethylphenyl group
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-14-5-1-12(2-6-14)16-9-10-18(28)26(25-16)11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNFDHDMBLKKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the Trifluoromethylphenyl Group: This can be done using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyridazinone core can interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide: Similar structure but lacks the trifluoromethyl group.
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide: Similar structure but has a fluorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide enhances its lipophilicity and metabolic stability, making it more effective in penetrating biological membranes and potentially more resistant to metabolic degradation .
Biological Activity
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H20ClN3O4S
- Molecular Weight : 457.9 g/mol
This structure includes a pyridazine core, which is known for its diverse biological activities. The presence of substituents such as the chlorophenyl and trifluoromethyl groups enhances its pharmacological potential.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar derivatives. For instance, compounds with analogous structures have demonstrated efficacy in animal models of epilepsy. The mechanism often involves modulation of voltage-gated sodium channels, which are critical in the propagation of neuronal action potentials .
Table 1: Summary of Anticonvulsant Activity
| Compound | Model Used | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| Compound A | MES | 100 | Active |
| Compound B | 6-Hz | 300 | Active |
| Compound C | MES | 100 | Inactive |
Antitumor Activity
The compound's structural features suggest potential as a c-KIT kinase inhibitor, which is relevant in treating certain cancers, including gastrointestinal stromal tumors (GISTs). Compounds exhibiting similar properties have shown good in vivo pharmacokinetic profiles and effective antitumor activity against drug-resistant mutants .
Table 2: Summary of Antitumor Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.
- Receptor Modulation : Its unique structure allows it to bind effectively to various receptors, influencing cellular signaling pathways.
- Ion Channel Interaction : Similar compounds have been shown to modulate ion channels, which can affect neuronal excitability and potentially provide anticonvulsant effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticonvulsant Screening : In a study evaluating various derivatives for anticonvulsant activity, several compounds were found effective in the maximal electroshock (MES) model, indicating their potential for further development as antiepileptic drugs .
- C-KIT Inhibition : Research on c-KIT inhibitors has demonstrated that certain structural modifications can enhance potency against resistant cancer cell lines. This suggests that similar modifications to our compound could yield promising therapeutic candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
